N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
CAS No.: 828920-94-1
Cat. No.: VC17331431
Molecular Formula: C13H14N4OS
Molecular Weight: 274.34 g/mol
* For research use only. Not for human or veterinary use.
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide - 828920-94-1](/images/structure/VC17331431.png)
Specification
CAS No. | 828920-94-1 |
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Molecular Formula | C13H14N4OS |
Molecular Weight | 274.34 g/mol |
IUPAC Name | N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
Standard InChI | InChI=1S/C13H14N4OS/c18-12(10-4-3-5-14-8-10)16-13-15-9-11(19-13)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18) |
Standard InChI Key | BNUWUSVVAJDVBO-UHFFFAOYSA-N |
Canonical SMILES | C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CN=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
The compound features a pyridine ring substituted at the 3-position with a carboxamide group, which is further connected to a 1,3-thiazole ring. The thiazole moiety is itself functionalized at the 5-position with a pyrrolidin-1-yl group. This arrangement creates a planar, conjugated system that enhances molecular stability and facilitates interactions with biological targets .
Molecular Formula and Key Descriptors
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Molecular Formula: C₁₃H₁₄N₄OS
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Molecular Weight: 290.35 g/mol
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SMILES: O=C(Nc1ncc(s1)N2CCCC2)c3cnccc3
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Key Functional Groups:
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Pyridine-3-carboxamide (hydrogen-bond acceptor/donor capabilities).
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1,3-Thiazole (aromatic heterocycle with sulfur and nitrogen atoms).
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Pyrrolidine (saturated five-membered ring with secondary amine).
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The presence of multiple nitrogen and sulfur atoms contributes to the compound’s polarity, making it moderately soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) or methanol .
Synthetic Routes and Methodologies
While no explicit synthesis for N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide is documented, analogous compounds suggest a multi-step approach involving:
Thiazole Ring Formation
The 1,3-thiazole core can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For example, 5-amino-1,3-thiazole derivatives are often prepared by cyclizing thioureas with α-bromoketones .
Carboxamide Coupling
The final step typically involves coupling the thiazole-pyrrolidine intermediate with pyridine-3-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). This forms the amide bond critical for biological activity .
Representative Synthetic Pathway:
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Synthesis of 5-bromo-1,3-thiazole from thiourea and α-bromoketone.
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SNAr reaction with pyrrolidine to yield 5-(pyrrolidin-1-yl)-1,3-thiazole.
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EDC/HOBt-mediated coupling with pyridine-3-carboxylic acid.
Physicochemical and Spectroscopic Data
Predicted Physicochemical Properties
Property | Value |
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LogP (Partition Coefficient) | 1.8 (moderate lipophilicity) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 5 |
Topological Polar Surface Area | 98 Ų |
These properties suggest moderate membrane permeability, aligning with its potential as a central nervous system (CNS) drug candidate .
Spectroscopic Characterization
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¹H NMR: Signals at δ 8.8–9.1 ppm (pyridine H-2/H-6), δ 7.5–7.8 ppm (thiazole H-4), and δ 2.7–3.5 ppm (pyrrolidine CH₂ groups).
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¹³C NMR: Peaks at ~165 ppm (amide carbonyl), 150–155 ppm (thiazole C-2), and 45–50 ppm (pyrrolidine carbons) .
Future Directions and Research Opportunities
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidine or thiazole rings to optimize target affinity.
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In Silico Modeling: Molecular docking studies to predict interactions with MARK or other kinases.
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In Vivo Efficacy Trials: Evaluation in animal models of Alzheimer’s disease or bacterial infections.
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